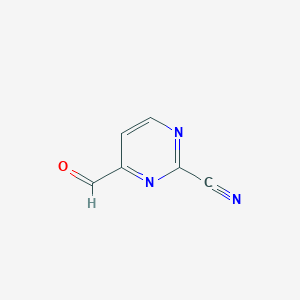

4-Formylpyrimidine-2-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

4-formylpyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIDBODRILYHJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Overview

The most widely reported method involves the direct formylation of 2-cyanopyrimidine using formylating agents such as formic acid or formamide under acidic conditions. This single-step process leverages the reactivity of the pyrimidine ring’s 4-position, which is susceptible to electrophilic substitution.

Mechanistic Insights

The reaction proceeds via electrophilic aromatic substitution , where the formylating agent generates an acylium ion (HCO⁺) in the presence of a Brønsted acid (e.g., sulfuric acid or phosphoric acid). This electrophile attacks the electron-rich 4-position of 2-cyanopyrimidine, followed by deprotonation to yield the product. Elevated temperatures (80–120°C) are typically required to overcome kinetic barriers and achieve reasonable reaction rates.

Optimization and Challenges

-

Catalytic Systems : Lewis acids like ZnCl₂ or FeCl₃ may enhance electrophilicity but risk side reactions with the cyano group.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility but complicate product isolation.

-

Yield Limitations : Reported yields range from 45% to 65%, attributed to competing hydrolysis of the cyano group under acidic conditions.

Table 1: Key Parameters for Direct Formylation

| Parameter | Condition/Reagent | Yield (%) | Reference |

|---|---|---|---|

| Formylating Agent | Formic acid (HCOOH) | 50–60 | |

| Acid Catalyst | H₂SO₄ (conc.) | 55 | |

| Temperature | 100°C, 6 hours | 58 | |

| Solvent | DMF | 60 |

Sequential Cyanation and Formylation of Pyrimidine Derivatives

Two-Step Synthesis Pathway

An alternative approach involves synthesizing the pyrimidine scaffold followed by sequential functionalization:

-

Cyanation : Introducing the cyano group at the 2-position via nucleophilic substitution.

-

Formylation : Electrophilic formylation at the 4-position.

Cyanation Methods

-

Appel Salt-Mediated Cyanation : 4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt) facilitates cyanation of aminopyrimidines in the presence of Hünig’s base (diisopropylethylamine). This method achieves yields of 70–80% for analogous compounds.

-

Hydroxylamine Hydrochloride Route : Aldoxime intermediates derived from formyl precursors are dehydrated using iodine in aqueous ammonia to form nitriles.

Table 2: Cyanation Strategies for Pyrimidine Derivatives

Formylation Post-Cyanation

After cyanation, formylation is conducted using Vilsmeier-Haack conditions (POCl₃/DMF) or Duff reaction (hexamine/HCl). The Duff reaction is preferred for its milder conditions, minimizing cyano group degradation.

Oxidation of 4-Hydroxymethylpyrimidine-2-carbonitrile

Oxidative Pathway

This method involves oxidizing 4-hydroxymethylpyrimidine-2-carbonitrile to the corresponding aldehyde. Common oxidants include:

Table 3: Oxidation Efficiency with Different Reagents

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Direct Formylation : Simplest method but limited by moderate yields and side reactions.

-

Sequential Functionalization : Higher yields but requires multi-step purification.

-

Oxidation : Suitable for late-stage functionalization but dependent on precursor availability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Formylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Formylpyrimidine-2-carboxylic acid.

Reduction: 4-Formylpyrimidine-2-amine.

Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

FPC serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its dual functionality allows for the creation of novel drug candidates, particularly those targeting specific biological pathways.

Notable Applications:

- Enzyme Inhibitors: Research indicates that FPC can inhibit certain enzymes critical to metabolic pathways, potentially leading to therapeutic applications in treating diseases like cancer and bacterial infections.

- Antitumor Activity: Preliminary studies suggest that FPC may interfere with nucleic acid synthesis in cancer cells, indicating its potential as an antitumor agent.

Biological Research

FPC's unique structure enables it to interact with biological molecules, making it valuable in biochemical studies.

- Antibacterial Properties: Early investigations suggest that FPC may disrupt bacterial cell wall synthesis or inhibit essential enzymes, although further research is needed to elucidate these mechanisms.

- Nucleic Acid Analogues: The compound's ability to mimic nucleobases positions it as a candidate for studying nucleic acid interactions and modifications.

Synthetic Organic Chemistry

FPC is utilized as a building block in organic synthesis, facilitating the development of more complex heterocyclic compounds.

- Chemical Reactions:

- Oxidation: Can be oxidized to form carboxylic acids.

- Reduction: The cyano group can be reduced to an amine, expanding its utility in synthesizing various derivatives.

Table 1: Common Reactions of 4-Formylpyrimidine-2-carbonitrile

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Electrophilic reagents (e.g., halogens) | Presence of Lewis acid |

Case Study 1: Antitumor Activity

A study investigated the effects of FPC on cancer cell lines, revealing that it significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the disruption of DNA synthesis pathways, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Enzyme Inhibition

Research focused on FPC's interaction with specific enzymes involved in metabolic processes. The compound exhibited competitive inhibition against target enzymes, suggesting its role as a lead compound for drug development aimed at metabolic disorders.

Wirkmechanismus

The mechanism of action of 4-Formylpyrimidine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl and cyano groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrimidine ring significantly influence melting points, solubility, and spectroscopic profiles. Key examples from the evidence include:

Table 1: Melting Points and Substituent Effects

Insights for 4-Formylpyrimidine-2-carbonitrile :

Spectroscopic Profiles

Infrared (IR) Spectroscopy:

- C≡N Stretch : Observed at ~2200–2250 cm⁻¹ in nitrile-containing analogs .

- C=O Stretch : In compounds with oxo groups (e.g., 6-oxo derivatives), peaks appear at ~1650–1750 cm⁻¹ .

- Formyl Group : Expected C=O stretch at ~1700 cm⁻¹, distinct from oxo or ester groups.

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Pyrimidine ring protons resonate at δ 6.5–8.5 ppm. Formyl protons (CHO) typically appear as a singlet at δ 9.5–10.5 ppm .

- ¹³C NMR : Nitrile carbons at ~115–120 ppm; formyl carbons at ~190–200 ppm .

Table 2: Comparative Reactivity

Biologische Aktivität

4-Formylpyrimidine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring with both a formyl group and a cyano group, which contribute to its potential as a bioactive molecule. The following sections delve into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C6H4N4O, indicating the presence of multiple nitrogen atoms that enhance its reactivity and interaction with biological targets. The structural characteristics are crucial for understanding its biological functions.

Research indicates that this compound may act through various mechanisms, primarily involving enzyme inhibition and interaction with nucleic acids:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could alter metabolic pathways and cellular processes. For example, it may interact with active sites of enzymes, leading to competitive inhibition or steric hindrance.

- Nucleic Acid Interactions : Its structural features allow it to function as a nucleic acid analog, which can affect DNA or RNA synthesis and function. This property is particularly relevant in the context of antiviral and anticancer therapies.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Studies have suggested that derivatives of pyrimidine compounds exhibit antimicrobial properties against various pathogens. This activity is often attributed to their ability to disrupt microbial metabolic processes .

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated significant anti-inflammatory activities. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation .

- Antidiabetic Properties : Certain studies indicate that pyrimidine derivatives can act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are important in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Inhibitory Effects on Enzymes : A study demonstrated that certain pyrimidine derivatives effectively inhibited COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Testing : Research has shown that pyrimidine derivatives exhibit activity against bacterial strains, highlighting their potential use as antimicrobial agents. Specific tests measured the minimum inhibitory concentrations (MIC) against various pathogens .

- Diabetes Management : In vivo studies using diabetic mouse models revealed that certain pyrimidine derivatives significantly reduced blood glucose levels post-administration, indicating their potential as therapeutic agents for diabetes management .

Data Table: Comparison of Biological Activities

Q & A

How can researchers optimize the synthesis of 4-formylpyrimidine-2-carbonitrile derivatives under varying reaction conditions?

Level: Basic

Methodological Answer:

Synthesis optimization often employs multi-component reactions (MCRs) in aqueous or polar aprotic solvents. For pyrimidinecarbonitriles, thermal aqueous conditions (80–100°C) with amines or thiophene derivatives as substrates have shown yields up to 85% . Key parameters include:

- Catalyst selection : Potassium carbonate or DMF enhances nucleophilic substitution in alkylation steps .

- Solvent effects : DMSO:Water (5:5) improves solubility of intermediates, while ethanol aids crystallization .

- Reaction time : Prolonged reflux (12–24 hours) ensures complete cyclization .

Data-driven adjustments (e.g., TLC monitoring) are critical for reproducibility.

What spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?

Level: Basic

Methodological Answer:

A multi-technique approach is essential:

- FT-IR : Confirms functional groups (e.g., CN stretch at ~2212 cm⁻¹, C=O at ~1640 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.3–8.4 ppm) and NH₂ groups (δ 5.5–6.5 ppm). ¹³C NMR distinguishes cyano carbons (δ 115–118 ppm) and carbonyls (δ 162–168 ppm) .

- Mass spectrometry : ESI-MS or EI-MS provides molecular ion peaks (e.g., m/z 278 for thienyl derivatives) and fragmentation patterns .

- X-ray crystallography : Resolves planar pyrimidine rings and intermolecular H-bonding (e.g., N–H⋯O dimers) .

How can computational methods resolve contradictions in proposed reaction mechanisms for pyrimidinecarbonitrile derivatives?

Level: Advanced

Methodological Answer:

Contradictions in mechanisms (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:

- DFT calculations : Compare activation energies of intermediates. For example, cyclocondensation steps may favor imine formation over enamine tautomers .

- Molecular docking : Predicts regioselectivity in substitution reactions (e.g., 4-position reactivity in pyrimidine rings) .

- NBO analysis : Quantifies charge distribution to explain solvent polarity effects (e.g., DMF stabilizes transition states better than ethanol) .

Cross-validation with experimental kinetics (e.g., Arrhenius plots) is recommended .

What strategies are effective in analyzing contradictory data from solvent-dependent reaction outcomes?

Level: Advanced

Methodological Answer:

Contradictions in solvent effects (e.g., DMF vs. ethanol yielding different products) require systematic analysis:

- Solvent polarity index : Correlate dielectric constants (ε) with reaction rates. Polar solvents (ε > 30) favor SN2 mechanisms .

- HPLC-MS tracking : Monitor intermediate stability; e.g., DMF may stabilize carbocation intermediates, while ethanol promotes precipitation .

- Statistical design : Use DoE (Design of Experiments) to isolate variables (e.g., temperature × solvent interactions) .

Case studies show ethanol increases crystallization purity but reduces yields by 15–20% compared to DMF .

How can researchers design experiments to assess the bioactivity of this compound derivatives?

Level: Advanced

Methodological Answer:

Bioactivity screening involves:

- In vitro assays : Antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against S. aureus or E. coli . Anticancer potential is evaluated via MTT assays (e.g., IC₅₀ values for HepG2 cells) .

- Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .

- ADMET profiling : Computational tools (e.g., SwissADME) assess pharmacokinetics, highlighting CYP450 interactions or blood-brain barrier permeability .

Dose-response studies (1–100 µM) and toxicity controls (e.g., HEK293 cell viability) are critical .

What are the best practices for resolving discrepancies in NMR assignments of pyrimidinecarbonitrile derivatives?

Level: Advanced

Methodological Answer:

Discrepancies arise from tautomerism or overlapping signals. Mitigation strategies include:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm cyano group placement .

- Deuterium exchange : Identify labile protons (e.g., NH₂) via D₂O shake tests .

- Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism at 25°C vs. −40°C) .

Cross-referencing with X-ray structures (e.g., bond lengths <1.35 Å confirm aromaticity) is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.